molecular formula C8H7Cl3S B2595809 1,4-Dichloro-2-[(2-chloroethyl)sulfanyl]benzene CAS No. 742104-71-8

1,4-Dichloro-2-[(2-chloroethyl)sulfanyl]benzene

Cat. No.: B2595809
CAS No.: 742104-71-8
M. Wt: 241.55
InChI Key: HYFSHARHKLFQTF-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-[(2-chloroethyl)sulfanyl]benzene is an organic compound with the molecular formula C8H7Cl3S It is characterized by the presence of two chlorine atoms attached to a benzene ring and a sulfanyl group substituted with a 2-chloroethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dichloro-2-[(2-chloroethyl)sulfanyl]benzene typically involves the chlorination of 2-[(2-chloroethyl)sulfanyl]benzene. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms at the desired positions on the benzene ring. Common reagents used in this synthesis include chlorine gas and a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high efficiency .

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-2-[(2-chloroethyl)sulfanyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Dichloro-2-[(2-chloroethyl)sulfanyl]benzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Dichloro-2-[(2-chloroethyl)sulfanyl]benzene involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, potentially leading to therapeutic effects or toxicological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dichloro-2-[(2-chloroethyl)sulfanyl]benzene is unique due to its specific substitution pattern on the benzene ring and the presence of a sulfanyl group. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Biological Activity

1,4-Dichloro-2-[(2-chloroethyl)sulfanyl]benzene is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

This compound has a molecular formula of C10_{10}H8_{8}Cl2_2S and features a dichlorobenzene ring substituted with a chlorinated ethyl sulfanyl group. Its structural characteristics contribute to its reactivity and biological interactions.

The biological activity of this compound primarily involves its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to modifications in enzyme activity and other biochemical pathways. The sulfenyl group plays a critical role in facilitating these interactions, potentially leading to therapeutic effects or toxicological outcomes .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, studies have shown that related compounds can induce apoptosis in various cancer cell lines, including colon and breast cancer cells . The compound's mechanism involves disrupting cellular functions and promoting cell cycle arrest.

Cell Line IC50 (µM) Effect
HCT116 (Colon Cancer)<10Induction of apoptosis
A549 (Lung Cancer)16Cell cycle arrest
MiaPaCa-2 (Pancreatic Cancer)27.6Increased sub-G1 phase cells

Enzyme Inhibition

This compound has been studied for its potential to inhibit specific enzymes involved in metabolic processes. The compound's ability to modify enzyme activity through covalent bonding suggests it could serve as a lead compound for developing enzyme inhibitors .

Toxicological Considerations

While the compound shows promise in various therapeutic applications, it is essential to consider its toxicity profile. Studies indicate that similar chlorinated compounds can exhibit cytotoxic effects at high concentrations, necessitating further investigation into the safety and dosage parameters for therapeutic use .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Apoptosis Induction : A study demonstrated that treatment with related compounds led to significant apoptosis in human cancer cell lines. The mechanism involved activation of caspases and disruption of mitochondrial membrane potential.
  • Enzyme Interaction Study : Research investigating the interaction between this compound and specific metabolic enzymes found that it could effectively inhibit enzyme activity, suggesting potential applications in drug development.

Properties

IUPAC Name

1,4-dichloro-2-(2-chloroethylsulfanyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3S/c9-3-4-12-8-5-6(10)1-2-7(8)11/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFSHARHKLFQTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)SCCCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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